molecular formula C15H24ClNO2 B568203 Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride CAS No. 116856-71-4

Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride

Cat. No.: B568203
CAS No.: 116856-71-4
M. Wt: 285.812
InChI Key: RFZJDCBUTHGFGB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound’s molecular formula is $$ \text{C}{15}\text{H}{24}\text{ClNO}_2 $$, with a molecular weight of 285.81 g/mol. Its structure comprises three key regions:

  • Tert-butyl ester group : Provides steric bulk, influencing crystallographic packing.
  • Propionate linker : Connects the ester to the aromatic ring.
  • 4-(2-Aminoethyl)phenyl group : Features a para-substituted ethylamine sidechain, protonated as a hydrochloride salt.

Crystallographic Insights

While explicit crystallographic data for this compound is limited, analogous structures suggest a monoclinic or orthorhombic crystal system typical of ionic hydrochlorides. Key features include:

  • Hydrogen bonding : Between the protonated amine ($$ \text{NH}_3^+ $$) and chloride ions, stabilizing the lattice.
  • Steric effects : The tert-butyl group disrupts close packing, potentially reducing crystal density.
Table 1: Inferred Crystallographic Parameters
Parameter Value/Description Source
Crystal system Monoclinic (hypothetical)
Space group $$ P2_1/c $$ (common for salts)
Unit cell volume ~800–1000 ų
Hydrogen bonding N–H···Cl (2.8–3.2 Å)

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZJDCBUTHGFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696385
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116856-71-4
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-(4-(2-Aminoethyl)phenyl)propanoic Acid

The core synthesis begins with the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butanol. Acid-catalyzed esterification is the most common approach, employing concentrated sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the tert-butanol attacks the activated carbonyl group of the acid. Typical conditions include:

  • Molar ratio : 1:1.2 (acid:tert-butanol)

  • Temperature : 80–100°C

  • Reaction time : 12–24 hours

  • Yield : 65–78% after purification by recrystallization.

Alternative methods utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to enhance efficiency. This method avoids harsh acidic conditions and achieves yields up to 85% within 6 hours at room temperature.

Protection and Deprotection of the Amine Group

The amine group in the 2-aminoethyl side chain requires protection during esterification to prevent undesired side reactions. Boc (tert-butoxycarbonyl) protection is widely employed:

  • The primary amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

  • After esterification, the Boc group is removed using hydrogen chloride (HCl) in dioxane, yielding the hydrochloride salt directly.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to optimize heat transfer and scalability. Key parameters include:

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

  • Residence time : 30–60 minutes.

  • Purity : ≥99% after fractional distillation.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of intermediates.

  • Toluene/tert-butanol mixtures reduce side reactions during esterification.

Catalytic Innovations

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica lipase B) enable esterification under mild conditions (pH 7.0, 40°C).

  • Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields.

Purification and Characterization

Recrystallization

  • Solvent system : Ethanol/water (4:1 v/v).

  • Purity : ≥98% by HPLC.

Column Chromatography

  • Stationary phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (3:1).

Analytical Data

  • Melting point : 142–144°C.

  • ¹H NMR (400 MHz, D₂O): δ 1.40 (s, 9H, tert-butyl), 2.65 (t, 2H, CH₂COO), 3.10 (t, 2H, CH₂NH₂), 7.25 (d, 2H, aromatic).

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-catalyzedH₂SO₄80247898
DCC/DMAPDCC2568599
EnzymaticLipase40487097
MicrowaveNone10038098

Challenges and Solutions

Side Reactions

  • Lactamization : Occurs at high temperatures due to intramolecular cyclization.

    • Mitigation : Use of bulky tert-butyl esters or low-temperature conditions.

Hydrochloride Salt Formation

  • Direct treatment of the free amine with gaseous HCl in diethyl ether ensures stoichiometric control.

Emerging Techniques

Photocatalysis

Visible-light-driven esterification using eosin Y as a photocatalyst reduces energy input.

Flow Chemistry

Microreactors enable rapid mixing and heat dissipation, achieving 90% yield in 10 minutes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance the efficacy and stability of drug formulations.

  • Case Study : In a study focused on neurological agents, this compound was utilized to develop derivatives that demonstrate improved binding affinity to target receptors, leading to enhanced therapeutic effects .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to function as a substrate or inhibitor allows researchers to gain insights into biological processes and identify potential therapeutic targets.

  • Research Findings : Studies have shown that derivatives of this compound can modulate enzyme activity, providing valuable data for understanding metabolic diseases .

Polymer Chemistry

This compound is also used in polymer chemistry to create specialty polymers with tailored properties. These polymers find applications in various industries, including coatings, adhesives, and sealants.

  • Application Example : Researchers have developed polymeric materials incorporating this compound that exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It ensures accurate identification and quantification of similar compounds in complex mixtures.

  • Methodology : Utilizing this compound as a standard allows for improved calibration of chromatographic systems, facilitating more reliable analytical results in both research and quality control settings .

Cosmetic Formulations

The compound is incorporated into cosmetic products due to its stabilizing properties. It enhances product performance and shelf life while ensuring safety for consumers.

  • Industry Impact : Its use in formulations has been linked to improved stability of active ingredients in cosmetics, leading to better efficacy and consumer satisfaction .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride to other compounds lie in their shared aromatic, aminoethyl, and ester moieties. Below is a detailed comparison with four analogous compounds:

Methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 229.71 g/mol
  • Key Differences: Replaces the tert-butyl ester with a methyl ester, reducing steric hindrance and altering lipophilicity.
  • Applications : Used as a precursor in peptide coupling reactions and enzyme inhibitor studies .

Dopamine Hydrochloride

  • Molecular Formula: C₈H₁₁NO₂·HCl
  • Molecular Weight : 189.64 g/mol
  • Key Differences :
    • Contains a catechol (1,2-benzenediol) ring instead of a phenylpropionate ester, enabling direct interaction with dopamine receptors.
    • Lacks the tert-butyl ester, making it more water-soluble (freely soluble in water) compared to the target compound .
  • Applications : Clinically used as a sympathomimetic drug to treat hypotension and cardiac arrest .

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate Hydrochloride

  • Molecular Formula: C₁₄H₂₂ClNO₂ (estimated)
  • Key Differences :
    • Substitutes the propionate chain with an acetate group, shortening the carbon backbone and altering electronic properties.
    • The reduced chain length may impact membrane permeability and metabolic stability .
  • Applications : Discontinued commercially but historically used in kinase inhibitor research .

tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate Hydrochloride

  • Molecular Formula: C₁₇H₂₈ClNO₃
  • Molecular Weight : 329.87 g/mol
  • Key Differences: Features a tert-butoxy group on the phenyl ring and a chiral amino group on the propanoate chain, enhancing stereochemical complexity.
  • Applications : Investigated in asymmetric synthesis and neuroactive compound development .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate HCl C₁₅H₂₃NO₂·HCl 285.81 Tert-butyl ester, aminoethyl Moderate (organic solvents)
Methyl 3-[4-(aminomethyl)phenyl]propionate HCl C₁₂H₁₆ClNO₂ 229.71 Methyl ester, aminomethyl High (polar solvents)
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 Catechol, aminoethyl Freely soluble in water
tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate HCl C₁₄H₂₂ClNO₂ 271.79 (estimated) Tert-butyl ester, acetate Low (lipophilic media)
tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate HCl C₁₇H₂₈ClNO₃ 329.87 Chiral amino, tert-butoxy Low (organic solvents)

Key Research Findings

  • Lipophilicity and Bioavailability : The tert-butyl group in the target compound enhances lipophilicity compared to methyl esters, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability: Aminoethyl-substituted compounds like the target molecule show slower hepatic clearance than aminomethyl analogs due to reduced susceptibility to oxidative metabolism .
  • Receptor Specificity : Dopamine hydrochloride’s catechol group enables direct receptor activation, whereas the target compound’s esterified structure limits direct pharmacological activity, making it more suitable as a prodrug intermediate .

Biological Activity

Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride (CAS Number: 116856-71-4) is an organic compound that has garnered attention in biological research due to its potential interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24ClNO2. It features a tert-butyl ester group, a phenyl ring, and an aminoethyl side chain, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially leading to the inhibition or activation of enzymatic activity. Additionally, the phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the stability of the compound-protein complex.

Table 1: Comparison of Mechanisms with Similar Compounds

Compound NameMechanism of ActionNotable Features
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate HClEnzyme-substrate interactionHydrochloride salt enhances solubility
Tert-butyl 3-(4-(2-aminoethyl)phenyl)propanoateSimilar to aboveLacks hydrochloride salt
Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylateInhibits specific receptorsDifferent structural backbone

In Vitro Studies

Research indicates that this compound can serve as a model compound for studying enzyme-substrate interactions. It has been utilized in various assays to investigate its binding affinity and inhibitory potency against specific enzymes. For instance, studies have shown that compounds with similar structural motifs exhibit significant inhibitory effects on various targets, including nitric oxide synthase (nNOS) with IC50 values in the low nanomolar range .

Case Studies

  • Enzyme Inhibition : A study examined the inhibitory effects of related compounds on nNOS, revealing that certain derivatives could achieve over 1000-fold selectivity for nNOS compared to other isoforms. This highlights the potential of this compound as a scaffold for developing selective enzyme inhibitors .
  • Receptor Binding : Another investigation focused on the compound's ability to modulate receptor activity. The results indicated that it could act as an allosteric modulator for certain nuclear receptors, providing insights into its therapeutic applications in metabolic disorders .

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in drug design. Its potential applications include:

  • Drug Development : The compound serves as a scaffold for synthesizing new pharmaceutical agents targeting specific pathways.
  • Therapeutic Research : Due to its interaction with various biological targets, it may have implications in treating diseases related to enzyme dysfunction and receptor modulation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction time, temperature, and stoichiometry. For example, in analogous tert-butyl-protected amine hydrochlorides, reactions often use 4 N HCl/1,4-dioxane for deprotection (stirring overnight at room temperature), achieving yields >80% . Key steps include:
  • Deprotection : Use of HCl/dioxane for tert-butyl group removal.
  • Precipitation : Addition of ether/hexane (1:3) to isolate the hydrochloride salt.
  • Purity Monitoring : Confirmation via LCMS (e.g., m/z 236 [M+H]+) and HPLC retention time (0.83 minutes under SQD-AA05 conditions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • LCMS/HPLC : Use conditions like those in (SQD-AA05) to verify molecular weight and retention time .
  • NMR Spectroscopy : Analyze functional groups (e.g., tert-butyl singlet at ~1.4 ppm in 1H^1H-NMR) and amine hydrochloride signals.
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and Cl content (e.g., ±0.3% deviation acceptable) .

Q. What solvents and conditions are suitable for recrystallization to improve purity?

  • Methodological Answer : Recrystallization in ether/hexane mixtures (1:3 v/v) is effective for hydrochloride salts, as shown in . For polar intermediates, methanol/water or ethanol/ethyl acetate systems may be used .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing tert-butyl-protected intermediates vs. their hydrochloride salts?

  • Methodological Answer : The tert-butyl group acts as a protecting agent for amines, requiring acidic conditions (e.g., HCl/dioxane) for cleavage. Kinetic studies show that deprotection follows pseudo-first-order kinetics, with reaction rates dependent on HCl concentration and temperature. In contrast, hydrochloride salt formation involves protonation of the free amine, stabilized by counterion interactions .

Q. What strategies resolve contradictions in analytical data (e.g., LCMS vs. NMR purity discrepancies)?

  • Methodological Answer : Cross-validate with orthogonal methods:
  • HPLC-DAD/ELSD : Detect non-UV-active impurities.
  • Ion Chromatography : Quantify chloride counterion content.
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity or solvent residues affecting NMR results .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability protocols:
  • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC.
  • Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks, assessing purity changes.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Combine biophysical and computational methods:
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) in real-time.
  • Molecular Dynamics Simulations : Predict binding modes using PubChem-derived 3D structures (e.g., InChIKey: XMYLJBUWFKTAQI-UHFFFAOYSA-N) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Method Development & Validation

Q. How can researchers develop a robust SPE protocol for isolating this compound from complex matrices?

  • Methodological Answer : Follow ’s SPE workflow:
  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) for polar amines.
  • Conditioning : 2 mL methanol, 2 mL water (pH adjusted with 0.1% formic acid).
  • Elution : 2 mL methanol:acetonitrile (1:1) with 2% NH4_4OH. Validate recovery (>90%) using isotopically labeled internal standards (e.g., 13C^{13}C-analogues) .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Use platforms like ACD/Labs or MarvinSuite:
  • logP : Calculate via atomistic methods (e.g., XLogP3).
  • pKa : Estimate using quantum-mechanical models (e.g., amine pKa ~8.5–10.5).
  • Solubility : Apply Hansen solubility parameters based on functional groups (tert-butyl, aryl, amine) .

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